AAPH

Descripción

Propiedades

IUPAC Name |

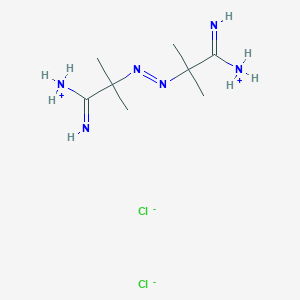

2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N6.2ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;;/h1-4H3,(H3,9,10)(H3,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEKPEMOWBOYRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13217-66-8 (Parent) |

Source

|

| Record name | 2,2'-Azobis(2-amidinopropane) diHCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3049756 |

Source

|

| Record name | 2,2'-Azobis(2-amidinopropane) dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals |

Source

|

| Record name | Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2997-92-4 |

Source

|

| Record name | 2,2'-Azobis(2-amidinopropane) diHCl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Azobis(2-amidinopropane) dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3049756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-azobis[2-methylpropionamidine] dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-AZOBIS(2-METHYLPROPANIMIDAMIDE) DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7381JDR72F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2′-Azobis(2-amidinopropane) Dihydrochloride (AAPH) and Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction to AAPH

2,2′-Azobis(2-amidinopropane) dihydrochloride (B599025) (this compound) is a water-soluble azo compound widely utilized in biomedical research as a consistent and controllable source of free radicals.[1] Its primary application is to induce oxidative stress in in vitro and in vivo models, thereby providing a valuable tool for studying the pathophysiology of diseases associated with oxidative damage and for evaluating the efficacy of antioxidant compounds.[1][2] this compound's predictable thermal decomposition at physiological temperatures allows for a constant and reproducible rate of free radical generation, making it a preferred tool for mimicking the oxidative stress state in a controlled laboratory setting.[1]

Chemically, this compound is a crystalline solid with the molecular formula C₈H₁₈N₆ · 2HCl.[3] It is soluble in phosphate-buffered saline (PBS) at a concentration of approximately 10 mg/ml.[4] For long-term storage, it is recommended to keep this compound at -20°C, where it remains stable for at least a year.[4]

Mechanism of Action: Free Radical Generation

The utility of this compound as an oxidative stress inducer stems from its thermal decomposition. At physiological temperature (37°C) and neutral pH, this compound undergoes unimolecular decomposition to generate molecular nitrogen and two carbon-centered radicals.[3] In an aerobic environment, these carbon radicals rapidly react with molecular oxygen to form peroxyl radicals (ROO•).[1][5] These peroxyl radicals are the primary reactive species responsible for initiating oxidative damage to biological macromolecules.[6]

The half-life of this compound at 37°C and neutral pH is approximately 175 hours, which ensures a steady and constant rate of free radical generation over the course of most experimental protocols.[3] This predictable rate of decomposition allows researchers to precisely control the level of oxidative stress induced in their experimental models.

The generation of peroxyl radicals by this compound initiates a cascade of oxidative events, including:

-

Lipid Peroxidation: Peroxyl radicals can abstract hydrogen atoms from polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This process can lead to the formation of lipid hydroperoxides and reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can further propagate cellular damage.[1][7]

-

Protein Oxidation: Amino acid residues within proteins, particularly tryptophan, methionine, cysteine, and histidine, are susceptible to oxidation by this compound-derived radicals.[2][8] This can lead to the formation of protein carbonyls and other modifications that can alter protein structure and function.[6][7]

-

DNA Damage: While less commonly the primary focus of this compound studies, the generated free radicals can also induce oxidative damage to DNA, leading to strand breaks and base modifications.

Signaling Pathways Modulated by this compound-Induced Oxidative Stress

This compound-induced oxidative stress triggers a complex network of intracellular signaling pathways as cells attempt to counteract the damage and restore homeostasis. Understanding these pathways is crucial for elucidating the mechanisms of oxidative damage and for identifying potential therapeutic targets.

Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, such as that induced by this compound, reactive cysteines in Keap1 are modified, leading to the dissociation of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.

References

- 1. researchgate.net [researchgate.net]

- 2. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo | PLOS One [journals.plos.org]

- 5. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 6. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 7. In Vitro Susceptibility of Wistar Rat Platelets to Hydrogen Peroxide and this compound-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

AAPH: A Versatile Free Radical Initiator for Oxidative Stress Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) is a water-soluble azo compound widely utilized in biomedical research as a reliable and controllable source of free radicals. Its thermal decomposition at physiological temperatures generates peroxyl and alkoxyl radicals at a constant rate, making it an invaluable tool for inducing oxidative stress in a variety of experimental models. This guide provides a comprehensive overview of this compound's properties, its applications in research, detailed experimental protocols, and the key signaling pathways it modulates.

Core Concepts: Chemical Properties and Mechanism of Action

This compound is a hydrophilic molecule that undergoes spontaneous thermal decomposition, particularly at temperatures around 37°C, to produce nitrogen gas and two carbon-centered radicals. In the presence of oxygen, these carbon radicals rapidly convert to peroxyl radicals (ROO•), which are the primary initiators of oxidative damage. The rate of radical generation is temperature-dependent and follows first-order kinetics, allowing for a consistent and reproducible induction of oxidative stress over several hours.[1]

The key advantages of using this compound include its water solubility, enabling its use in aqueous biological systems, and its ability to generate radicals at a constant, known rate without the need for enzymatic activation or co-factors.[1] This contrasts with other oxidants like hydrogen peroxide, whose effects can be influenced by the enzymatic antioxidant capacity of the tissue.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₂₀Cl₂N₆ | [2] |

| Molar Mass | 271.19 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in water, methanol, ethanol, DMSO | [4] |

| Decomposition Half-life (t½) | ~175 hours at 37°C, neutral pH | [1] |

| Melting Point | 175-177 °C (decomposes) | [4] |

| Primary Radicals Generated | Peroxyl (ROO•) and Alkoxyl (RO•) radicals | [5][6] |

Mechanism of this compound-Induced Radical Generation

The thermal decomposition of this compound initiates a cascade of radical reactions. The process can be summarized in the following workflow:

Key Research Applications and Experimental Protocols

This compound is extensively used to model oxidative stress in various biological systems. Below are detailed protocols for some of its most common applications.

Induction of Red Blood Cell (RBC) Hemolysis

The this compound-induced hemolysis assay is a classic method to evaluate the antioxidant capacity of compounds in protecting biological membranes from oxidative damage.

Table 2: Typical Conditions for this compound-Induced RBC Hemolysis Assay

| Parameter | Value | Reference |

| This compound Concentration | 50 - 200 mM | [7][8] |

| RBC Suspension | 2-5% hematocrit in PBS | [9] |

| Temperature | 37°C | [9] |

| Incubation Time | 1 - 4 hours (or until significant hemolysis) | [8] |

| Measurement Wavelength | 523 nm (isosbestic point for oxyhemoglobin and methemoglobin) | [10] |

-

RBC Preparation:

-

Obtain fresh whole blood (e.g., human or rat) with an anticoagulant (e.g., heparin or EDTA).

-

Centrifuge at 1,500 x g for 10 minutes at 4°C to pellet the RBCs.

-

Aspirate the plasma and buffy coat.

-

Wash the RBC pellet three times with 5 volumes of ice-cold phosphate-buffered saline (PBS), pH 7.4, centrifuging at 1,500 x g for 5 minutes after each wash.

-

After the final wash, resuspend the RBCs in PBS to the desired hematocrit (e.g., 5%).

-

-

Assay Procedure:

-

Prepare a fresh solution of this compound in PBS.

-

In a microcentrifuge tube or a 96-well plate, combine the RBC suspension with the this compound solution to achieve the final desired concentrations. Include a negative control (RBCs in PBS without this compound) and a positive control for 100% hemolysis (RBCs in distilled water).

-

If testing an antioxidant, pre-incubate the RBCs with the compound for a specified time before adding this compound.

-

Incubate the samples at 37°C with gentle shaking.

-

At predetermined time intervals (e.g., every 30 minutes), take an aliquot of the reaction mixture.

-

Centrifuge the aliquot at 10,000 x g for 2 minutes to pellet the intact RBCs.

-

Transfer the supernatant to a new microplate or cuvette.

-

Measure the absorbance of the supernatant at 523 nm.[10]

-

-

Calculation of Hemolysis:

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

Induction of Lipid Peroxidation

This compound is an effective initiator of lipid peroxidation in cell membranes, liposomes, and isolated lipids. The extent of lipid peroxidation is commonly quantified by measuring thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).

Table 3: Typical Conditions for this compound-Induced Lipid Peroxidation Assay

| Parameter | Value | Reference |

| This compound Concentration | 1 - 10 mM | [11][12] |

| Substrate | Cell homogenates, isolated membranes, liposomes, or linoleic acid | [13] |

| Temperature | 37°C | [11] |

| Incubation Time | 1 - 24 hours | [11] |

| Detection Method | TBARS assay (measuring MDA) | [14] |

-

Sample Preparation and Oxidation:

-

Prepare the biological sample (e.g., tissue homogenate, cell lysate) in a suitable buffer (e.g., PBS).

-

Incubate the sample with the desired concentration of this compound at 37°C for a specified duration.

-

-

TBARS Reaction:

-

To 100 µL of the oxidized sample, add 100 µL of 8.1% sodium dodecyl sulfate (B86663) (SDS), 750 µL of 20% acetic acid solution (pH 3.5), and 750 µL of 0.8% thiobarbituric acid (TBA).

-

Incubate the mixture at 95°C for 60 minutes.

-

Cool the samples on ice for 10 minutes.

-

Add 500 µL of n-butanol and 250 µL of distilled water, and vortex vigorously.

-

Centrifuge at 4,000 x g for 10 minutes.

-

-

Measurement:

-

Collect the upper butanol layer.

-

Measure the absorbance of the butanol layer at 532 nm.

-

Use a standard curve of malondialdehyde (MDA) to quantify the TBARS concentration.

-

Oxidative Stress Models in Cell Culture

This compound is used to induce oxidative stress in various cell lines to study cellular responses, screen for protective compounds, and investigate signaling pathways.

Table 4: this compound Concentrations and Incubation Times for Cell Culture Models

| Cell Line | This compound Concentration | Incubation Time | Outcome | Reference |

| THP-1 (human monocytic) | 10 mM | Up to 24 hours | Necrosis, GSH depletion | [3] |

| HUH-7 (human hepatoma) | 0.002 - 200 mM | 24 hours | Cell death (concentration-dependent) | [15] |

| Human Dermal Fibroblasts | 0 - 10 mM | Not specified | Lipid peroxidation | [12] |

| L1210 (mouse leukemia) | 2 mM | 30 min - 24 hours | Apoptosis, increased ROS | [16] |

-

Cell Seeding:

-

Seed the cells of interest in a suitable culture plate (e.g., 96-well plate for viability assays, larger plates for protein or RNA extraction).

-

Allow the cells to adhere and reach the desired confluency (typically 70-80%).

-

-

This compound Treatment:

-

Prepare a fresh stock solution of this compound in serum-free medium or PBS.

-

Remove the culture medium from the cells and wash with PBS.

-

Add the this compound solution (diluted to the final concentration in the appropriate medium) to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator for the desired time period.

-

-

Downstream Analysis:

-

After incubation, the cells can be analyzed for various endpoints, including:

-

Cell Viability: Using assays such as MTT, MTS, or AlamarBlue.

-

Apoptosis: Using flow cytometry for Annexin V/Propidium Iodide staining or caspase activity assays.

-

ROS Production: Using fluorescent probes like DCFH-DA.

-

Gene and Protein Expression: Using qPCR, Western blotting, or ELISA to analyze markers of oxidative stress and signaling pathways.

-

-

In Vivo Models of Oxidative Stress

This compound can be administered to animal models to induce systemic or organ-specific oxidative stress.

Table 5: In Vivo Administration of this compound

| Animal Model | Route of Administration | This compound Dose | Observed Effects | Reference |

| Rats | Intraperitoneal | 25 - 200 mg/kg | Lung inflammation and damage | [7] |

| Zebrafish Embryos | Immersion | Varies | Increased ROS, cell death | [17] |

| Rats | Intraperitoneal | >70 mg/kg (lethal) | Lipid peroxidation in liver, kidney, heart | Not in search results |

Signaling Pathways Modulated by this compound-Induced Oxidative Stress

This compound-induced oxidative stress triggers a complex network of cellular signaling pathways involved in cell survival, inflammation, and cell death.

Keap1-Nrf2 Antioxidant Response Pathway

The Keap1-Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Oxidative stress, as induced by this compound, leads to the modification of cysteine residues on Keap1, causing the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.

Inflammatory Signaling Pathways

This compound-induced oxidative stress can activate pro-inflammatory signaling pathways, such as the NF-κB pathway. ROS can lead to the degradation of IκB, the inhibitor of NF-κB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7]

Apoptosis Signaling Pathways

High levels of this compound-induced oxidative stress can overwhelm cellular defense mechanisms and lead to programmed cell death, or apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. ROS can cause mitochondrial damage, leading to the release of cytochrome c and the activation of caspases.

Conclusion

This compound is a powerful and versatile tool for researchers studying the multifaceted effects of oxidative stress. Its predictable and constant rate of free radical generation in aqueous environments makes it suitable for a wide range of in vitro and in vivo applications. By understanding the underlying mechanisms and utilizing standardized protocols, scientists can effectively employ this compound to investigate the pathophysiology of oxidative stress-related diseases and to screen for novel therapeutic agents. This guide provides a foundational framework for the effective use of this compound in the laboratory, empowering researchers to conduct robust and reproducible studies in the field of free radical biology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ir.canterbury.ac.nz [ir.canterbury.ac.nz]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Method to Improve Azo-Compound (this compound)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds [jstage.jst.go.jp]

- 10. Method to Improve Azo-Compound (this compound)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. plant-stress.weebly.com [plant-stress.weebly.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Thermal Decomposition of AAPH: A Technical Guide to Radical Generation

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) is a water-soluble azo compound widely utilized as a reliable source of free radicals. Its thermal decomposition at physiological temperatures provides a controlled and sustained flux of peroxyl radicals, making it an invaluable tool in the study of oxidative stress, antioxidant efficacy, and the mechanisms of radical-induced damage to biological molecules. This technical guide provides an in-depth overview of the core principles of this compound thermal decomposition, including its mechanism, kinetics, and influencing factors. Detailed experimental protocols for its application in common assays are presented, alongside a compilation of quantitative data to aid in experimental design and interpretation.

Introduction

The study of free radical-mediated processes is central to understanding a vast array of biological phenomena, from cellular signaling to the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. This compound has emerged as a preferred radical initiator in many in vitro models due to its water solubility, predictable decomposition kinetics, and the generation of biologically relevant peroxyl radicals. Upon heating, this compound undergoes homolytic cleavage of the central azo bond to produce two carbon-centered radicals, which in the presence of oxygen, are rapidly converted to peroxyl radicals. This controlled generation of radicals allows for the systematic investigation of oxidative damage to lipids, proteins, and nucleic acids, as well as the evaluation of the protective effects of antioxidant compounds.

Mechanism of Thermal Decomposition

The thermal decomposition of this compound is a first-order reaction that proceeds via a well-defined mechanism. The process is initiated by the thermolysis of the azo group (-N=N-), leading to the liberation of nitrogen gas and the formation of two carbon-centered radicals.[1][2] In an aerobic environment, these alkyl radicals react swiftly with molecular oxygen to generate peroxyl radicals (ROO•).[3][4] These peroxyl radicals are the primary reactive species responsible for initiating oxidative damage in most biological systems.

The decomposition can be summarized by the following reactions:

-

Initiation: this compound → 2 R• + N₂

-

Propagation: R• + O₂ → ROO•

Where R• represents the 2-amidinopropane radical. The subsequent reactions of the peroxyl radicals with substrate molecules (e.g., lipids, proteins) lead to the propagation of oxidative chain reactions.

Kinetics of this compound Decomposition

The rate of this compound decomposition is primarily dependent on temperature. The reaction follows first-order kinetics, and the rate of radical generation is relatively constant over several hours, which is a significant advantage for many experimental designs.[1]

Quantitative Data

The following tables summarize key quantitative data related to the thermal decomposition of this compound.

| Parameter | Value | Conditions | Reference(s) |

| Half-life (t½) | ~175 hours | 37°C, neutral pH | [1] |

| Activation Energy (Ea) | 137 kJ/mol | Aqueous media | [5] |

| Decomposition Rate Constant (k_d) | 2.1 x 10⁻⁶ s⁻¹ | 40°C, aqueous solution | [6][7] |

| Temperature (°C) | Decomposition Rate Constant (k_d) (s⁻¹) | Half-life (t½) (hours) |

| 30 | - | - |

| 37 | 1.1 x 10⁻⁶ (calculated) | ~175 |

| 40 | 2.1 x 10⁻⁶ | - |

| 50 | - | - |

| 60 | 3.6 x 10⁻⁵ | - |

Note: Some values are extrapolated or calculated based on available data. The decomposition rate is largely independent of pH.[6][7]

Factors Influencing this compound Decomposition

-

Temperature: This is the most critical factor. The rate of decomposition increases significantly with increasing temperature.[8]

-

pH: The thermal decomposition rate of this compound to form radical species does not vary significantly with pH. However, the hydrolysis rate of this compound increases exponentially with pH.[6][7]

-

Solvent: While this compound is water-soluble, the solvent environment can have a minor effect on the decomposition rate.

Experimental Protocols

Protocol for this compound-Induced Erythrocyte Hemolysis Assay

This assay is a common method to assess the antioxidant activity of compounds by measuring their ability to protect red blood cells from this compound-induced oxidative damage.

Materials:

-

Fresh whole blood (e.g., from a healthy donor) with an anticoagulant (e.g., heparin or sodium citrate).

-

Phosphate (B84403) Buffered Saline (PBS), pH 7.4.

-

This compound solution (prepare fresh in PBS).

-

Test antioxidant compound solution.

-

Positive control (e.g., Triton X-100 for 100% hemolysis).

-

Negative control (PBS).

-

96-well microplate.

-

Spectrophotometer (plate reader).

Procedure:

-

Erythrocyte Preparation:

-

Centrifuge whole blood at 1700 x g for 5 minutes.

-

Aspirate and discard the plasma and buffy coat.

-

Wash the erythrocyte pellet with PBS (pH 7.4) and centrifuge again. Repeat this washing step three times or until the supernatant is clear.

-

Prepare a 1% (v/v) erythrocyte suspension in PBS.[9]

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of the 1% erythrocyte suspension to each well.

-

Add 50 µL of the test compound at various concentrations to the respective wells.

-

For the positive control, add a detergent like Triton X-100 to induce complete hemolysis. For the negative control, add PBS.

-

-

Initiation of Hemolysis:

-

Add 50 µL of a freshly prepared this compound solution in PBS to all wells except the negative and positive controls.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

-

Measurement:

-

Centrifuge the plate at 1700 x g for 5 minutes to pellet the intact erythrocytes.

-

Carefully transfer 50 µL of the supernatant to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm (or 405 nm) to quantify the amount of hemoglobin released. It has been noted that measuring at an isosbestic point of 523 nm can be more accurate as this compound can oxidize hemoglobin.[3]

-

-

Calculation:

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

-

Protocol for Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals generated by this compound, using fluorescein (B123965) as a fluorescent probe.

Materials:

-

Fluorescein sodium salt stock solution.

-

This compound solution (prepare fresh).

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard.

-

Test antioxidant compound solution.

-

Phosphate buffer (75 mM, pH 7.4).

-

Black 96-well microplate.

-

Fluorescence microplate reader with temperature control.

Procedure:

-

Reagent Preparation:

-

Prepare a fluorescein working solution (e.g., 70 nmol/L) in phosphate buffer.

-

Prepare a fresh this compound solution (e.g., 12 mmol/L) in phosphate buffer.

-

Prepare a series of Trolox standards of known concentrations.

-

-

Assay Setup:

-

In a black 96-well plate, add 150 µL of the fluorescein working solution to each well.

-

Add 25 µL of the test sample, Trolox standard, or blank (phosphate buffer) to the appropriate wells.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for at least 10 minutes in the plate reader.

-

-

Initiation of Reaction:

-

Rapidly add 25 µL of the this compound solution to all wells to initiate the reaction.

-

-

Fluorescence Monitoring:

-

Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of 485 nm and an emission wavelength of 528 nm.

-

Take readings every 2 minutes for a total of 90 minutes.

-

-

Data Analysis:

-

Calculate the net area under the curve (AUC) for each sample, standard, and blank.

-

The antioxidant capacity is determined by comparing the net AUC of the sample to that of the Trolox standard.

-

Results are typically expressed as micromoles of Trolox equivalents (TE) per gram or milliliter of the sample.

-

Detection of this compound-Derived Radicals by Electron Spin Resonance (ESR) Spectroscopy

ESR (or EPR) spectroscopy, in conjunction with a spin trapping agent like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), can be used to detect and identify the short-lived radicals generated from this compound decomposition.

Materials:

-

This compound solution.

-

DMPO (spin trap).

-

Phosphate buffer (pH 7.4).

-

ESR spectrometer.

-

Capillary tubes.

Procedure:

-

Sample Preparation:

-

Prepare a reaction mixture containing this compound (e.g., 1 mM) and DMPO (e.g., 10 mM) in phosphate buffer.

-

-

Radical Generation:

-

Incubate the mixture at the desired temperature (e.g., 37°C) to initiate the thermal decomposition of this compound.

-

-

ESR Measurement:

-

Transfer an aliquot of the reaction mixture into a capillary tube.

-

Place the capillary tube into the ESR spectrometer's cavity.

-

Record the ESR spectrum. The resulting spectrum will be a composite of the DMPO adducts of the radicals formed. The hyperfine splitting constants of the spectrum can be used to identify the trapped radicals (e.g., alkyl, alkoxyl, or peroxyl radicals).

-

Conclusion

The thermal decomposition of this compound provides a versatile and reproducible method for generating free radicals in aqueous environments. Its well-characterized kinetics and mechanism make it a valuable tool for researchers in various fields, including biochemistry, pharmacology, and drug development. By understanding the principles outlined in this guide and utilizing the provided protocols, scientists can effectively employ this compound to investigate the complex roles of oxidative stress in biological systems and to screen for novel antioxidant therapies. The continued application of this compound in these research areas will undoubtedly contribute to a deeper understanding of redox biology and the development of new strategies to combat oxidative damage-related diseases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hemolysis Assay [protocols.io]

- 3. Method to Improve Azo-Compound (this compound)-Induced Hemolysis of Erythrocytes for Assessing Antioxidant Activity of Lipophilic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. haemoscan.com [haemoscan.com]

- 5. Isolation, Characterization, and Antioxidant Activity of Peptides Derived from Bangia fuscopurpurea [mdpi.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. Use of pH and Kinetic Isotope Effects to Establish Chemistry As Rate-Limiting in Oxidation of a Peptide Substrate by LSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity [mdpi.com]

A Technical Guide to AAPH-Induced Oxidative Stress Models In Vitro

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) to establish in vitro models of oxidative stress. This compound is a versatile tool for researchers seeking to understand the mechanisms of oxidative damage and to evaluate the efficacy of antioxidant compounds. This document details the core mechanism of this compound, provides standardized experimental protocols, presents quantitative data from various studies, and illustrates key signaling pathways involved in the cellular response to this compound-induced stress.

Introduction to this compound-Induced Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer.[1] In vitro models are indispensable for studying the cellular and molecular mechanisms underlying oxidative stress and for the preclinical screening of therapeutic agents.

This compound is a water-soluble azo compound that serves as a reliable and controllable source of free radicals.[2][3] Its thermal decomposition at physiological temperatures (e.g., 37°C) generates peroxyl radicals at a constant and reproducible rate, making it an excellent tool for mimicking oxidative stress in a laboratory setting.[2][4] Unlike other inducers that might generate hydrogen peroxide (H₂O₂), this compound's effects are independent of the enzymatic antioxidants present in the tissue.[2]

Mechanism of this compound Action

This compound undergoes spontaneous thermal decomposition to produce two carbon-centered radicals and a molecule of nitrogen gas. In the presence of oxygen, these carbon radicals rapidly convert to peroxyl radicals.[5][6] These highly reactive peroxyl radicals can then initiate a cascade of oxidative damage by abstracting hydrogen atoms from cellular macromolecules, most notably lipids, leading to lipid peroxidation.[1][2][5]

The half-life of this compound at 37°C and neutral pH is approximately 175 hours, ensuring a constant rate of free radical generation over the course of typical cell culture experiments.[2][3][4] This predictable kinetic profile allows for precise control over the level of oxidative insult.

References

- 1. cellmolbiol.org [cellmolbiol.org]

- 2. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. In Vitro Susceptibility of Wistar Rat Platelets to Hydrogen Peroxide and this compound-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Compass of AAPH: A Technical Guide to a Potent Free Radical Initiator

For Researchers, Scientists, and Drug Development Professionals

Core Introduction

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) is a water-soluble azo compound widely employed in biomedical research as a consistent and controllable source of free radicals.[1][2] Its thermal decomposition at physiological temperatures generates peroxyl and alkoxyl radicals, making it an invaluable tool for inducing oxidative stress in cellular and acellular systems. This guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its use, and a summary of its impact on key cellular signaling pathways, serving as a comprehensive resource for researchers in drug development and the broader scientific community.

Chemical and Physical Properties

This compound, with the chemical formula C₈H₁₈N₆·2HCl, is a white to off-white crystalline powder that is highly soluble in water.[3] This hydrophilicity allows for its direct application in aqueous biological systems. The defining characteristic of this compound is its thermal lability; it undergoes unimolecular decomposition to generate free radicals at a rate that is highly dependent on temperature.[1][4]

Decomposition and Radical Formation

The thermal decomposition of this compound proceeds via the cleavage of the central azo group (-N=N-) to yield two carbon-centered radicals and nitrogen gas.[5][6] In the presence of oxygen, these carbon-centered radicals rapidly react to form peroxyl radicals (ROO•).[1][5] These peroxyl radicals can further react to produce alkoxyl radicals (RO•).[7][8] It has been suggested that at low concentrations of target molecules, the primary oxidizing species are alkoxyl radicals, while at higher concentrations, a mixture of peroxyl and alkoxyl radicals is involved.[4][9][10]

The controlled, temperature-dependent generation of these radicals makes this compound a preferred initiator for studying oxidative damage to lipids, proteins, and nucleic acids.[11][12]

Quantitative Data on this compound Decomposition

The rate of this compound decomposition is a critical parameter for designing experiments that require a specific and constant flux of free radicals. This rate is typically characterized by the first-order rate constant (k) and the half-life (t½).

Temperature Dependence of this compound Half-Life

The half-life of this compound is inversely proportional to the temperature.[13][14] The relationship between the rate constant and temperature is described by the Arrhenius equation, which can be used to predict the half-life at various temperatures.[13][15][16][17][18][19]

| Temperature (°C) | Half-Life (hours) | Rate Constant (k) (s⁻¹) |

| 30 | ~345 | - |

| 37 | ~175 | 1.1 x 10⁻⁶ |

| 40 | - | 2.1 x 10⁻⁶ |

| 45 | ~40 | - |

| 56 | 10 | - |

| 60 | ~4.2 | - |

| 70 | ~1.3 | - |

Note: The data presented is a compilation from various sources and may vary slightly depending on experimental conditions such as pH and solvent.

Arrhenius Equation Parameters

An Arrhenius model for the decay rate constant (kd) of this compound has been constructed based on experimental measurements, with a calculated activation energy of 137 kJ/mol.[20] This allows for the extrapolation of the rate of peroxyl radical formation across a range of biologically relevant temperatures.

Experimental Protocols

This compound is a versatile tool for inducing oxidative stress in a variety of experimental models. Below are detailed protocols for key assays.

This compound-Induced Hemolysis Assay

This assay measures the ability of an antioxidant to protect red blood cells from hemolysis induced by this compound-generated radicals.

Materials:

-

Freshly collected red blood cells (RBCs)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound solution (freshly prepared in PBS)

-

Test antioxidant compound

-

Spectrophotometer

Procedure:

-

RBC Preparation: Wash freshly collected RBCs three times with PBS by centrifugation and resuspend to the desired concentration (e.g., 2% v/v) in PBS.

-

Incubation: In a 96-well plate, mix the RBC suspension with the test antioxidant at various concentrations and pre-incubate at 37°C for a specified time (e.g., 30 minutes).

-

Induction of Hemolysis: Add this compound solution to each well to a final concentration that induces significant hemolysis within a reasonable timeframe (e.g., 100-200 mM).

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at a wavelength sensitive to hemoglobin release (e.g., 540 nm) at regular intervals for several hours.

-

Data Analysis: Calculate the percentage of hemolysis relative to a positive control (RBCs with this compound and no antioxidant) and a negative control (RBCs in PBS only). Plot the percentage of hemolysis against time to determine the protective effect of the antioxidant.

Lipid Peroxidation Assay (TBARS Method)

This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation, through its reaction with thiobarbituric acid (TBA).[21]

Materials:

-

Biological sample (e.g., tissue homogenate, cell lysate, plasma)

-

This compound solution

-

Trichloroacetic acid (TCA) solution

-

Thiobarbituric acid (TBA) solution

-

1,1,3,3-Tetramethoxypropane (TMP) for standard curve

-

Spectrophotometer or fluorometer

Procedure:

-

Sample Preparation: Prepare the biological sample and treat with this compound to induce lipid peroxidation.

-

Protein Precipitation: Add TCA to the sample to precipitate proteins, then centrifuge to collect the supernatant.

-

TBA Reaction: Mix the supernatant with TBA solution and heat at 95-100°C for a specified time (e.g., 15-60 minutes) to allow the formation of the MDA-TBA adduct.

-

Measurement: Cool the samples and measure the absorbance of the pink-colored adduct at 532 nm or fluorescence at an excitation of 530 nm and emission of 550 nm.

-

Quantification: Determine the concentration of MDA in the samples by comparing the absorbance/fluorescence to a standard curve prepared with TMP.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cultured cells.[1][3][5][20][22]

Materials:

-

Human hepatocellular carcinoma (HepG2) cells

-

96-well black, clear-bottom microplate

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

This compound solution

-

Quercetin (B1663063) (as a standard antioxidant)

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate and grow to confluence.

-

Probe and Compound Loading: Wash the cells with PBS and then incubate with DCFH-DA and the test compound (or quercetin standard) for 1 hour at 37°C.

-

Washing: Wash the cells again with PBS to remove any extracellular probe and compound.

-

Oxidative Stress Induction: Add this compound solution to the wells to initiate the generation of peroxyl radicals.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 1 hour) at an excitation of ~485 nm and an emission of ~538 nm.

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA value is calculated as the percentage reduction in AUC in the presence of the antioxidant compared to the control.

Impact on Cellular Signaling Pathways

This compound-induced oxidative stress can modulate several key signaling pathways involved in cellular defense, inflammation, and apoptosis.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[2][6][11][23] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[2] Oxidative stress induced by this compound can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus.[2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, upregulating their expression.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Cytoprotective effects of a tripeptide from Chinese Baijiu against this compound-induced oxidative stress in HepG2 cells via Nrf2 signaling - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01162A [pubs.rsc.org]

- 3. bmglabtech.com [bmglabtech.com]

- 4. Oxidation of free, peptide and protein tryptophan residues mediated by this compound-derived free radicals: role of alkoxyl and peroxyl radicals [agris.fao.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Oxidation of free, peptide and protein tryptophan residues mediated by this compound-derived free radicals: role of alkoxyl and peroxyl radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Oxidation of free, peptide and protein tryptophan residues mediated by this compound-derived free radicals: role of alkoxyl and peroxyl radicals | CiNii Research [cir.nii.ac.jp]

- 11. Cytoprotective effects of a tripeptide from Chinese Baijiu against this compound-induced oxidative stress in HepG2 cells via Nrf2 signaling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Oxidative stress activates transcription factor NF-kB-mediated protective signaling in primary rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Arrhenius equation - Wikipedia [en.wikipedia.org]

- 16. Khan Academy [khanacademy.org]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. etomica.org [etomica.org]

- 19. Arrhenius equation | Definition & Facts | Britannica [britannica.com]

- 20. benchchem.com [benchchem.com]

- 21. NF-κB in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Molecular mechanism of nrf2 activation by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

AAPH as a Tool for Studying Lipid Peroxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as a reliable and controllable tool for inducing lipid peroxidation in biological systems. This document details the mechanism of this compound action, provides established experimental protocols for quantifying lipid peroxidation, presents quantitative data from various experimental models, and elucidates the key signaling pathways activated in response to this compound-induced oxidative stress.

Introduction to this compound and its Mechanism of Action

2,2'-Azobis(2-amidinopropane) dihydrochloride (this compound) is a water-soluble azo compound widely utilized to initiate lipid peroxidation and mimic oxidative stress in both in vitro and in vivo models.[1][2] Its utility stems from its predictable and consistent generation of free radicals through thermal decomposition.

At physiological temperatures (e.g., 37°C), this compound undergoes unimolecular decomposition to yield two carbon-centered radicals and a molecule of nitrogen gas.[3] In the presence of oxygen, these carbon-centered radicals rapidly convert to peroxyl radicals (ROO•).[1][4] These highly reactive peroxyl radicals are the primary initiators of the lipid peroxidation chain reaction, attacking polyunsaturated fatty acids in cell membranes and lipoproteins.[5]

One of the key advantages of this compound is its constant and reproducible rate of radical generation.[6] It has a long half-life of approximately 175 hours at 37°C and neutral pH, which ensures a steady flux of peroxyl radicals over several hours of an experiment.[1][5] This characteristic makes this compound a preferred tool for quantitative studies of antioxidant efficacy and the mechanisms of oxidative damage.[1]

Caption: Mechanism of this compound-induced lipid peroxidation.

Quantitative Data on this compound-Induced Lipid Peroxidation

The following tables summarize the concentrations of this compound used and the effects observed in various experimental models. These values can serve as a starting point for designing new experiments.

Table 1: this compound-Induced Lipid Peroxidation in In Vitro Models

| Model System | This compound Concentration | Incubation Time | Measured Parameter | Observed Effect | Citation(s) |

| Human Erythrocytes | 50 mM | 1 hour | Intracellular ROS | Significant increase in ROS levels. | [7] |

| Human Erythrocytes | 200 mM | 2 hours | Cell Morphology | Spiny configuration on the cell surface due to membrane damage. | [4] |

| HepG2 Cells | 600 µM | 1 hour | DCFH Oxidation | Increased fluorescence, proportional to the degree of oxidation. | [4] |

| PC12 Cells | 150 mM | 2 hours | MDA Levels | Approximately 2.5-fold increase in MDA levels compared to control. | [8] |

| Human Dermal Fibroblasts | 0 - 10 mM | Not specified | Lipid Peroxidation (BODIPY) | Dose-dependent increase in lipid peroxidation. | [9] |

| Arachin (Peanut Protein) | 0.04 - 10 mmol/L | 24 hours | Carbonyl Content | Dose-dependent increase in carbonyl content. | [10] |

Table 2: this compound-Induced Lipid Peroxidation in In Vivo Models

| Animal Model | This compound Dose | Route of Administration | Tissue/Organ | Measured Parameter | Observed Effect | Citation(s) |

| Rats | ≥ 70 mg/kg | Intraperitoneal | - | Mortality | Fatal within a few hours. | [11] |

| Rats | Non-lethal doses | Intraperitoneal | Liver, Kidney, Heart | TBARS | Increased lipid peroxidation. | [11] |

| Rats | 25, 50, 100, 200 mg/kg | Intranasal | Lungs | MDA and Carbonyl Groups | Significant increase in lipid peroxidation and protein oxidation at the highest dose. | [1] |

| Mice | Not specified | Intraperitoneal | - | Oxidative Stress | Induces systemic oxidative stress. | [12] |

| Chicken Embryo | 10 µmol/egg | Not specified | Heart | MDA Levels | Significant increase in MDA levels. | [13] |

| Zebrafish | Not specified | Not specified | Whole Body | ROS Production | Dose-dependent increase in ROS. | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess this compound-induced lipid peroxidation and oxidative stress.

General Protocol for Inducing Lipid Peroxidation in Cultured Cells

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

This compound Preparation: Prepare a fresh stock solution of this compound in a suitable buffer (e.g., PBS or serum-free media).

-

Induction of Oxidative Stress: Remove the culture medium and wash the cells with PBS. Add the this compound solution at the desired final concentration to the cells.

-

Incubation: Incubate the cells at 37°C for the desired period (e.g., 1-24 hours).

-

Cell Lysis and Sample Collection: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the lysate for downstream analysis.

Caption: General experimental workflow for this compound studies.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

-

Sample Preparation: Prepare cell or tissue lysates as described in the general protocol.

-

Acid Precipitation: To 100 µL of lysate, add 200 µL of ice-cold 10% Trichloroacetic acid (TCA) to precipitate proteins.[15]

-

Incubation and Centrifugation: Incubate on ice for 15 minutes, then centrifuge at 2200 x g for 15 minutes at 4°C.[15]

-

Reaction with TBA: Transfer 200 µL of the supernatant to a new tube and add an equal volume of 0.67% (w/v) Thiobarbituric Acid (TBA).[15]

-

Heating: Incubate the mixture in a boiling water bath for 10 minutes.[15]

-

Measurement: Cool the samples to room temperature. Measure the absorbance of the resulting pink-colored adduct at 532 nm.[15]

-

Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

Conjugated Diene Assay

This method quantifies the primary products of lipid peroxidation by measuring the absorbance of conjugated dienes.

-

Lipid Extraction: Extract lipids from the sample (e.g., cell lysate, plasma) using a suitable solvent system like chloroform/methanol.

-

Solubilization: Evaporate the solvent and redissolve the lipid extract in a solvent suitable for UV spectroscopy, such as 2-propanol or heptane (B126788).[16][17]

-

Spectrophotometry: Record the UV spectrum of the solubilized lipids.

-

Measurement: Measure the absorbance at 233 nm, which corresponds to the peak absorbance of conjugated dienes.[16]

-

Quantification: Convert the absorbance to molar concentration using the molar extinction coefficient of conjugated dienes. It is recommended to use a non-oxidized blank sample for correction.[16] Second derivative spectroscopy can be used for more precise quantification.[17][18]

Protein Carbonyl Assay

This assay measures the extent of protein oxidation by detecting carbonyl groups.

-

Sample Preparation: Prepare protein samples from cell or tissue lysates.

-

Derivatization with DNPH: To a protein sample (e.g., 250 µL of 1-10 mg/mL protein), add 1.0 mL of 2,4-dinitrophenylhydrazine (B122626) (DNPH) solution. A blank for each sample should be prepared by adding the DNPH diluent without DNPH.[19]

-

Incubation: Incubate in the dark at room temperature for 45-60 minutes with occasional mixing.[19]

-

Protein Precipitation: Add 1.25 mL of 20% TCA and incubate on ice for 5-10 minutes. Centrifuge to pellet the protein.[19]

-

Washing: Discard the supernatant and wash the protein pellet multiple times with an ethanol/ethyl acetate (B1210297) mixture to remove free DNPH.[19]

-

Solubilization: Resuspend the final protein pellet in a protein solubilization solution (e.g., 6 M guanidine (B92328) hydrochloride).[8]

-

Measurement: Measure the absorbance of the protein-hydrazone adduct at 360-385 nm.[19]

-

Quantification: Calculate the protein carbonyl content, often expressed as nmol of carbonyls per mg of protein.

Cellular Signaling Pathways Activated by this compound-Induced Lipid Peroxidation

This compound-induced oxidative stress triggers a cascade of cellular signaling events aimed at mitigating damage and determining cell fate. The following diagrams illustrate the key pathways involved.

The Nrf2/ARE Antioxidant Response Pathway

Caption: this compound-induced activation of the Nrf2/ARE pathway.

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Caption: this compound-induced activation of the MAPK/JNK pathway.

The Intrinsic (Mitochondrial) Apoptosis Pathway

Caption: this compound-induced intrinsic apoptosis pathway.

Conclusion

This compound is a versatile and valuable tool for researchers studying lipid peroxidation and oxidative stress. Its predictable generation of peroxyl radicals allows for controlled and reproducible experiments in a wide range of biological systems. By utilizing the protocols and understanding the cellular responses outlined in this guide, scientists can effectively employ this compound to investigate the mechanisms of oxidative damage and to screen for potential therapeutic interventions.

References

- 1. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative insult to human red blood cells induced by free radical initiator this compound and its inhibition by a commercial antioxidant mixture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoclonal Antibody Aggregation Associated with Free Radical Induced Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound-induced oxidative damage reduced anion exchanger 1 (SLC4A1/AE1) activity in human red blood cells: protective effect of an anthocyanin-rich extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Effects of 2,2'-azobis (2-amidinopropane) hydrochloride in vivo and protection by vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Measurement of conjugated diene lipids by derivative spectroscopy in heptane extracts of plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Conjugated dienes detected in tissue lipid extracts by second derivative spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. researchgate.net [researchgate.net]

The Role of 2,2′-Azobis(2-amidinopropane) dihydrochloride (AAPH) in Antioxidant Research: A Technical Guide

Introduction

2,2′-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) is a water-soluble azo compound widely utilized in biomedical research as a consistent and controllable source of free radicals.[1] Its thermal decomposition at a physiologically relevant temperature (37°C) generates peroxyl radicals at a constant rate, making it an invaluable tool for mimicking oxidative stress in vitro and in cellular models.[1][2] This guide provides an in-depth technical overview of this compound's mechanism, its core applications in standardized antioxidant assays, and its use in elucidating the cellular response to oxidative damage.

Mechanism of this compound-Induced Radical Generation

This compound serves as a free radical initiator through its unimolecular thermal decomposition.[1] The process begins with the heat-induced cleavage of the azo group (N=N), releasing a molecule of nitrogen gas and two carbon-centered radicals.[2][3] In an aerobic environment, these highly reactive carbon radicals rapidly react with molecular oxygen (O₂) to form peroxyl radicals (ROO•).[1][4] These peroxyl radicals are the primary species responsible for initiating oxidative damage to biomolecules such as lipids, proteins, and DNA.[1] The rate of radical generation is dependent on temperature, increasing as the temperature rises.[3][5] At 37°C and neutral pH, this compound has a long half-life of approximately 175 hours, ensuring a steady and reproducible rate of free radical generation over the course of typical experiments.[1]

References

- 1. 2,2′-Azobis (2-Amidinopropane) Dihydrochloride Is a Useful Tool to Impair Lung Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Oxidative Stress Model, 2,2-Azobis(2-Amidinopropane) Dihydrochloride Induces Cardiovascular Damages in Chicken Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyperthermic sensitization by the radical initiator 2,2'-azobis (2-amidinopropane) dihydrochloride (this compound). I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oxidative Modification of Guanine Bases Initiated by Oxyl Radicals Derived From Photolysis of Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Comparative Technical Guide to Water-Soluble and Lipid-Soluble Azo Initiators for Researchers and Drug Development Professionals

Introduction

Azo compounds, characterized by the R-N=N-R' functional group, are a cornerstone of polymer chemistry, serving as highly effective thermal initiators for free-radical polymerization.[1][2] Their predictable, first-order decomposition kinetics and the clean generation of nitrogen gas upon decomposition make them a preferred choice over peroxide initiators in many applications, as they typically yield polymers with enhanced color stability and are less prone to induced decomposition.[2][3] These initiators are broadly classified based on their solubility into two primary categories: water-soluble and lipid-soluble (or oil-soluble).[1][4]

This distinction is critical as the choice of initiator dictates the type of polymerization process that can be employed, influencing everything from reaction kinetics to the final polymer's properties and potential applications.[5] For researchers, scientists, and drug development professionals, a thorough understanding of the differences between these two classes of initiators is paramount for designing successful polymerization strategies, synthesizing novel materials, and developing advanced drug delivery systems.[6][7] This technical guide provides an in-depth comparison of water-soluble and lipid-soluble azo initiators, covering their core properties, quantitative performance data, and detailed experimental protocols for their characterization.

Core Concepts in Azo Initiator Performance

The efficacy of an azo initiator is primarily defined by its decomposition, which generates the free radicals necessary to initiate polymerization.[4] This process is governed by several key parameters:

-

Decomposition Mechanism : Azo initiators decompose upon heating or irradiation, breaking the C-N bonds and liberating a molecule of nitrogen gas to produce two carbon-centered radicals.[4][8] The release of highly stable N₂ gas is a significant thermodynamic driving force for this process.[8]

-

Decomposition Rate Constant (kd) : This value quantifies the speed of the initiator's decomposition at a specific temperature. The decomposition generally follows first-order kinetics.[3][4]

-

10-Hour Half-Life Temperature (T1/2) : A practical and widely used industry standard, this is the temperature at which 50% of the initiator will decompose over a 10-hour period.[9][10] It provides a convenient way to compare the relative thermal stability of different initiators and select one appropriate for a desired reaction temperature.[10]

-

Initiator Efficiency (f) : This represents the fraction of radicals generated that successfully initiate a polymer chain, as opposed to being wasted through side reactions like recombination (the "cage effect").[3][11] The efficiency of common azo initiators typically ranges from 0.5 to 0.7.[11][12]

General Decomposition Pathway of Azo Initiators

The fundamental process of radical generation is the same for both water-soluble and lipid-soluble azo initiators. The molecule undergoes homolytic cleavage upon absorption of thermal or light energy, resulting in the formation of two radical species and the evolution of nitrogen gas.

References

- 1. Azo polymerization initiator | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 2. study.com [study.com]

- 3. benchchem.com [benchchem.com]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. researchgate.net [researchgate.net]

- 6. Triggered azobenzene-based prodrugs and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azo polymeric hydrogels for colon targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 9. 2997-92-4・V-50, Azo Initiator・LB-V50-25GS・LB-V50-500GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Azo polymerization initiator | Information|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]

A Comprehensive Technical Guide to the Stability and Half-Life of AAPH in Solution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the stability and half-life of 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH), a widely utilized free radical generator in various scientific disciplines. This document offers quantitative data on this compound's decomposition kinetics, detailed experimental protocols for its stability assessment, and an exploration of the key signaling pathways it modulates, making it an essential resource for professionals in research and drug development.

Introduction to this compound

This compound is a water-soluble azo compound that undergoes thermal decomposition to generate a consistent and reproducible flux of peroxyl radicals. This property makes it an invaluable tool for inducing oxidative stress in a controlled manner in aqueous environments, including cell culture media and buffered solutions. Understanding the stability and half-life of this compound under various experimental conditions is paramount for the accurate design, execution, and interpretation of studies involving this compound.

This compound Decomposition and Radical Generation

The thermal decomposition of this compound is a first-order reaction that yields two carbon-centered radicals and a molecule of nitrogen gas. In the presence of oxygen, these carbon radicals rapidly react to form peroxyl radicals, which are the primary reactive species responsible for initiating oxidative damage. The rate of this decomposition is predominantly influenced by temperature.

The overall decomposition process can be summarized as follows:

-

Thermal Decomposition: this compound → 2 x Carbon Radicals + N₂

-

Reaction with Oxygen: Carbon Radical + O₂ → Peroxyl Radical

The rate of free radical generation at 37°C can be calculated using the equation: Rᵢ = 1.36 × 10⁻⁶ [this compound], where Rᵢ is the rate of initiation in mol/L/sec and [this compound] is the molar concentration of this compound.[1]

Quantitative Data on this compound Stability and Half-Life

The stability of this compound is most significantly affected by temperature. While pH has a minimal effect on the rate of thermal decomposition to form radicals, it plays a substantial role in the hydrolytic degradation of this compound.

Effect of Temperature on this compound Half-Life

The half-life of this compound decreases as the temperature increases. The following table summarizes the half-life of this compound at various temperatures in neutral pH solutions.

| Temperature (°C) | Half-Life (t½) in hours | Decomposition Rate Constant (k) in s⁻¹ |

| 30 | ~462 | 4.17 x 10⁻⁷ |

| 37 | ~175[2][3][4][5] | 1.10 x 10⁻⁶ |

| 40 | ~91 | 2.1 x 10⁻⁶[6] |

| 50 | ~20 | 9.63 x 10⁻⁶ |

Note: The decomposition rate constant (k) is calculated from the half-life using the formula k = 0.693 / t½. The values at 30°C and 50°C are estimated based on the Arrhenius equation with a calculated activation energy of 137 kJ/mol.

Effect of pH on this compound Stability

The thermal decomposition rate of this compound to generate free radicals is largely independent of pH. However, this compound can also undergo hydrolysis, and this process is significantly influenced by pH, with the rate of hydrolysis increasing exponentially with higher pH, indicating a dependence on the hydroxide (B78521) ion concentration.[6]

| pH | Effect on Thermal Decomposition (Radical Formation) | Effect on Hydrolysis |

| Acidic (e.g., pH 4-6) | Minimal effect on rate | Slower rate of hydrolysis |

| Neutral (e.g., pH 7) | Stable decomposition rate | Moderate rate of hydrolysis |

| Alkaline (e.g., pH 8-10) | Minimal effect on rate | Significantly increased rate of hydrolysis[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the assessment of this compound stability.

Protocol for Determining this compound Half-Life using UV-Vis Spectrophotometry

This protocol outlines a method for determining the thermal decomposition rate and half-life of this compound by monitoring the decrease in its absorbance over time.

Materials:

-

This compound (2,2'-Azobis(2-amidinopropane) dihydrochloride)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of this compound Stock Solution: Prepare a fresh stock solution of this compound in PBS (e.g., 10 mg/mL). Ensure complete dissolution.

-

Preparation of Working Solution: Dilute the stock solution with PBS to a final concentration that gives an initial absorbance in the range of 0.8 - 1.2 at the wavelength of maximum absorbance (λmax) for this compound (approximately 365 nm).

-

Spectrophotometer Setup: Set the spectrophotometer to the λmax of this compound and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).

-

Blank Measurement: Use PBS as a blank to zero the spectrophotometer.

-

Initiation of the Experiment: Transfer the this compound working solution to a quartz cuvette, place it in the temperature-controlled holder, and immediately begin recording the absorbance at regular intervals (e.g., every 30 minutes for the first few hours, then less frequently).

-

Data Collection: Continue to record the absorbance over a period that allows for a significant decrease in absorbance (ideally for at least two half-lives).

-

Data Analysis:

-

Plot the natural logarithm of the absorbance (ln(A)) versus time.

-

The data should yield a straight line, confirming first-order kinetics.

-

The slope of this line is equal to the negative of the decomposition rate constant (-k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Protocol for Inducing Oxidative Stress in Cell Culture

This protocol describes the use of this compound to induce a controlled level of oxidative stress in a cell culture system.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS) or serum-free medium for this compound solution preparation

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and grow to the desired confluency.

-

Preparation of this compound Solution: Shortly before use, prepare a concentrated stock solution of this compound in PBS or serum-free medium. Sterilize the solution by passing it through a 0.22 µm filter.

-

Treatment of Cells:

-

Remove the existing culture medium from the cells.

-

Add fresh complete culture medium containing the desired final concentration of this compound. A typical concentration range for inducing oxidative stress without causing immediate cell death is 1-10 mM, but this should be optimized for each cell type.

-

Incubate the cells for the desired period (e.g., 2, 4, 6, or 24 hours).

-

-

Post-Treatment Analysis: After the incubation period, the cells can be harvested and analyzed for various markers of oxidative stress, such as:

-

Measurement of intracellular reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA).

-

Assessment of lipid peroxidation (e.g., malondialdehyde assay).

-

Evaluation of protein oxidation (e.g., carbonyl assay).

-

Analysis of cell viability (e.g., MTT or LDH assay).

-

Western blotting or qPCR to assess the activation of stress-responsive signaling pathways.

-

Visualization of this compound-Related Pathways

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.

Caption: Thermal decomposition pathway of this compound leading to the generation of peroxyl radicals.

Caption: Experimental workflow for determining the half-life of this compound using UV-Vis spectrophotometry.

Caption: Major signaling pathways activated by this compound-induced oxidative stress.

References

- 1. mdpi.com [mdpi.com]

- 2. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxidative stress activates transcription factor NF-kB-mediated protective signaling in primary rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of Nrf2 in Oxidative Stress and Toxicity: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 6. Role of nrf2 in oxidative stress and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AAPH-Induced Hemolysis in Erythrocytes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) to induce hemolysis in erythrocytes. This in vitro assay is a robust and widely used model to study oxidative damage to cell membranes and to evaluate the efficacy of antioxidant compounds.

This compound is a water-soluble azo compound that, upon thermal decomposition at physiological temperatures (37°C), generates peroxyl radicals at a constant rate.[1][2] These radicals initiate a cascade of events leading to oxidative damage of erythrocyte membranes, primarily through lipid peroxidation and protein oxidation, ultimately resulting in hemolysis.[3][4] The kinetics of hemolysis can be monitored over time, providing a valuable tool for assessing antioxidant activity.

Data Presentation